![molecular formula C₂₇H₃₆N₂O₅ B1144993 Repaglinide N-Oxide CAS No. 121167-81-5](/img/no-structure.png)
Repaglinide N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Repaglinide is a carbamoylmethyl benzoic acid derivative and represents a new class of oral antidiabetic agents designed to normalize postprandial glucose levels in type 2 diabetes mellitus patients. Unlike sulphonylureas, repaglinide stimulates insulin release from pancreatic beta-cells with a distinct structure, binding profile, and excretion mode (Culy & Jarvis, 2012).
Synthesis Analysis
Repaglinide synthesis involves multiple steps starting from different precursors such as 4-ethoxycarbonyl-3-ethoxyphenylacetic acid or 2-fluorobenzaldehyde. These precursors undergo various reactions, including Grignard reaction, oxidation, and hydrolysis, with overall yields ranging from about 9.5% to 74% based on the initial compounds used. The methods involve reactions with p-toluenesulfonyl chloride, piperidine, and NaBH4 among others, highlighting the complexity and variability in repaglinide synthesis methods (Wu Zonghao, 2012); (Wang Li-quan, 2008); (Zhao We, 2014).
Molecular Structure Analysis
The chemical structure and configuration of repaglinide have been determined using various analytical techniques such as IR, UV, NMR, MS, and HPLC-MS. These analyses confirm the structure of repaglinide as corresponding to the S-(+)-isomer, with detailed spectroscopic data supporting its configuration (Li Yu, 2004).
Chemical Reactions and Properties
Repaglinide undergoes specific chemical reactions, including electrochemical oxidation, which can be characterized at various pH levels. These reactions are essential for understanding its interaction with biological systems and its mechanism of action as an antidiabetic drug. Studies also explore the formation of novel repaglinide complexes with metals like manganese(II), iron(III), copper(II), and zinc(II), indicating its potential for diverse chemical interactions and applications beyond its primary use (El-ries et al., 2008); (Sadaoui-Kacel et al., 2016).
Physical Properties Analysis
The conformation of repaglinide is solvent-dependent, with studies showing different structures in chloroform and dimethyl sulfoxide. This highlights the importance of solvent interactions in the analysis of repaglinide's physical properties and its behavior in different environments (Chashmniam & Tafazzoli, 2017).
科学的研究の応用
Pharmacological Properties and Clinical Efficacy
Repaglinide, a carbamoylbenzoic acid derivative, is chemically related to the meglitinide class of insulin secretagogues. It is distinguished by its rapid-acting insulin secretion, targeting early-phase insulin release to lower postprandial glucose levels. This mechanism is crucial for reducing long-term cardiovascular complications associated with diabetes mellitus. Repaglinide's distinct binding site on the β-cell membrane differs from that of sulfonylureas, offering greater insulinotropic effects. Clinical trials up to 52 weeks have demonstrated its effectiveness in glycaemic control in type 2 diabetes patients, including those with renal impairment or elderly patients. As monotherapy or in combination with other antihyperglycaemic drugs, repaglinide matches or surpasses the efficacy of other oral antihyperglycaemic agents with a similar tolerability profile (Scott, 2012).
Insulin Secretion Mechanism
Repaglinide operates by binding to a specific site on the plasma membrane of β-cells, leading to the closing of ATP-sensitive potassium channels. This action causes β-cell depolarization and the opening of voltage-sensitive calcium channels, allowing an influx of calcium ions that stimulate insulin release. Its insulinotropic effect does not depend on its ionophoretic capacity, nor does it trigger insulin release in the absence of exogenous glucose. The rapid increase in plasma insulin levels observed with repaglinide outperforms that of other sulfonylureas like glibenclamide or glimepiride in animal models (Malaisse, 1999).
Drug-Drug and Food-Drug Interactions
The review on drug-drug and food-drug interactions with repaglinide and nateglinide indicates their rising use in type 2 diabetes treatment. These agents, known for better postprandial hyperglycaemia control and a more favorable safety profile, especially in renal failure patients, are subject to pharmacokinetic interactions due to metabolism via cytochrome P450 enzymes. Repaglinide, in particular, shows interaction with a wide range of substances, impacting its plasma levels and, consequently, its glycaemic control effectiveness (Scheen, 2007).
作用機序
Target of Action
Repaglinide N-Oxide, a derivative of Repaglinide, primarily targets the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that facilitates the uptake of glucose into cells .
Mode of Action
Repaglinide N-Oxide interacts with its primary targets, the pancreatic β cells, by binding to specific receptors on the cell membrane . This binding stimulates the release of insulin, thereby inducing an early insulin response to meals and decreasing postprandial blood glucose levels . The action of Repaglinide N-Oxide is dependent on the presence of glucose, meaning it has little effect on insulin levels between meals and overnight .
Biochemical Pathways
The action of Repaglinide N-Oxide affects several biochemical pathways. It blocks ATP-dependent potassium channels, leading to the depolarization of the cell membrane and facilitating calcium entry through calcium channels . The increased intracellular calcium stimulates insulin release from the pancreatic beta cells .
Pharmacokinetics
Repaglinide is extensively metabolized in the liver and excreted in bile . Approximately 90% of a single orally administered dose is eliminated in feces and 8% in urine . These ADME properties impact the bioavailability of Repaglinide N-Oxide, influencing its effectiveness in controlling blood glucose levels.
Result of Action
The molecular and cellular effects of Repaglinide N-Oxide’s action include the stimulation of insulin release from β-islet cells of the pancreas . This results in a decrease in postprandial blood glucose levels, contributing to improved glycemic control in individuals with type 2 diabetes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Repaglinide N-Oxide. For instance, genetic variations in certain genes, such as KCNQ1, can influence the response to Repaglinide . Additionally, the presence of other medications or substances in the body can potentially interact with Repaglinide N-Oxide, affecting its action .
Safety and Hazards
将来の方向性
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for Repaglinide N-Oxide involves the oxidation of Repaglinide using a suitable oxidizing agent.", "Starting Materials": [ "Repaglinide", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid, etc.)", "Solvent (e.g. acetonitrile, dichloromethane, etc.)", "Catalyst (e.g. sodium tungstate, sodium molybdate, etc.)" ], "Reaction": [ "Dissolve Repaglinide in a suitable solvent.", "Add the oxidizing agent and catalyst to the solution.", "Stir the mixture at a suitable temperature and for a suitable time to allow for oxidation of Repaglinide to Repaglinide N-Oxide.", "Isolate the product by filtration or extraction.", "Purify the product by recrystallization or chromatography." ] } | |
CAS番号 |
121167-81-5 |
分子式 |
C₂₇H₃₆N₂O₅ |
分子量 |
468.59 |
同義語 |
2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-oxido-1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid; 2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid N-Oxide_x000B_ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。